1-Chloroethyl chloroformate

Catalog No.
S776153
CAS No.
50893-53-3
M.F
C3H4Cl2O2
M. Wt
142.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloroethyl chloroformate

CAS Number

50893-53-3

Product Name

1-Chloroethyl chloroformate

IUPAC Name

1-chloroethyl carbonochloridate

Molecular Formula

C3H4Cl2O2

Molecular Weight

142.97 g/mol

InChI

InChI=1S/C3H4Cl2O2/c1-2(4)7-3(5)6/h2H,1H3

InChI Key

QOPVNWQGBQYBBP-UHFFFAOYSA-N

SMILES

CC(OC(=O)Cl)Cl

Synonyms

1-Chlorocarbonyloxy-1-chloroethane; 1-Chloroethyl Carbonochloridate; 1-Chloroethyl Chloroformate; Chloroformic Acid 1-Chloroethyl Ester; α-Chloroethoxycarbonyl Chloride

Canonical SMILES

CC(OC(=O)Cl)Cl

N-Demethylation Reactions

  • One prominent use of 1-Chloroethyl chloroformate is in N-demethylation reactions. This involves removing a methyl group (CH3) attached to a nitrogen atom (N) in a molecule. This process is crucial for studying the metabolism of drugs and other biologically active compounds. For instance, researchers have employed 1-Chloroethyl chloroformate for N-demethylation during the determination of multiple drugs of abuse in biological fluids using capillary electrophoresis with native fluorescence and laser-induced fluorescence detection [1].

[1] Reference: Determination of Multiple Drugs of Abuse in Biological Fluids Using Capillary Electrophoresis with Native Fluorescence and Laser-Induced Fluorescence Detection After Derivatization with 1-Chloroethyl Chloroformate, Electrophoresis, 2002, 23 (12-13), 1908-1916

Cleaving Protecting Groups

  • -Chloroethyl chloroformate finds application in cleaving protecting groups, a technique commonly used in organic synthesis. Protecting groups are introduced temporarily to shield specific functional groups within a molecule while allowing modifications at other sites. 1-Chloroethyl chloroformate can be used to cleave certain protecting groups, enabling further manipulation of the molecule. For example, research has explored its use to cleave benzhydryl groups from amines [2].

[2] Reference: Selective Cleavage of Benzhydryl and Related Aryloxymethyl Protecting Groups with 1-Chloroethyl Chloroformate, The Journal of Organic Chemistry, 1981, 46 (26), 5488-5491

Catalyst in Desilylation Reactions

  • -Chloroethyl chloroformate can act as a catalyst in desilylation reactions. This involves removing a silyl group (SiR3, where R can be an alkyl, aryl, or other group) attached to a molecule. Desilylation is a vital step in organic synthesis to unveil the desired functional group. Research has documented its use as a catalyst in chemoselective desilylation of silyl-protected alcohols [3].

[3] Reference: Chemoselective Desilylation of Silyl-Protected Alcohols with 1-Chloroethyl Chloroformate, Synthesis, 1982, (1), 74-75

1-Chloroethyl chloroformate is a chemical compound with the molecular formula C₃H₄Cl₂O₂. It is classified as an acid halide, specifically a chloroformate, and is known for its reactivity with water and various organic compounds. This compound is a colorless liquid that can produce harmful vapors and is considered extremely hazardous due to its corrosive nature and potential health risks upon exposure .

ACE-Cl is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

  • Toxicity: Data on specific toxicity is limited, but it is likely to be corrosive and irritating to skin, eyes, and respiratory system due to the presence of acid chloride functionality [].
  • Flammability: Flammable liquid [].
  • Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [].
  • Personal Protective Equipment: Always wear gloves, safety glasses, and a fume hood when handling ACE-Cl [].
, including:

  • Hydrolysis: Reacts with water to form ethanol, hydrochloric acid, and carbon dioxide. This reaction can release toxic fumes and should be managed carefully .
  • N-dealkylation: Used as a reagent for the selective N-dealkylation of tertiary amines, facilitating the removal of alkyl groups from nitrogen atoms in organic compounds .
  • Formation of Alkyl Iodides: It can convert alcohols into alkyl iodides through the formation of alkyl alpha-chloroethyl carbonates .

1-Chloroethyl chloroformate exhibits significant biological activity, primarily as a toxic agent. Acute exposure can lead to severe respiratory tract irritation, skin burns, and eye damage. Inhalation of vapors may result in pulmonary edema within 72 hours post-exposure . The compound's toxicity is attributed to its ability to react violently with biological tissues, causing corrosive injuries and potential systemic effects if absorbed through the skin or ingested .

The synthesis of 1-chloroethyl chloroformate can be achieved through several methods:

  • From Acetaldehyde and Diphosgene: A common method involves reacting acetaldehyde with diphosgene under controlled conditions to yield 1-chloroethyl chloroformate .
  • Alternative Routes: Various synthetic routes exist that utilize different starting materials and conditions, allowing for flexibility in laboratory settings .

1-Chloroethyl chloroformate finds applications in various fields:

  • Organic Synthesis: It serves as a reagent in organic chemistry for synthesizing other compounds, including pharmaceuticals and agrochemicals .
  • Protecting Groups: Utilized in the formation of protecting groups for functional groups during

Research indicates that 1-chloroethyl chloroformate interacts with several classes of compounds:

  • Reactivity with Alcohols: It reacts readily with alcohols to form esters, which can lead to further transformations in synthetic pathways.
  • Compatibility with Nucleophiles: The compound reacts with nucleophiles such as Grignard reagents, forming ketones or alcohols depending on the reaction conditions .

Similar Compounds: Comparison

Several compounds are structurally or functionally similar to 1-chloroethyl chloroformate. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Ethyl chloroformateC₃H₅ClO₂Less toxic; used as a reagent for similar reactions
Methyl chloroformateC₂H₃ClO₂More volatile; often used in gas-phase reactions
Benzyl chloroformateC₈H₇ClO₂Aromatic compound; used in organic synthesis

Uniqueness of 1-Chloroethyl Chloroformate

1-Chloroethyl chloroformate stands out due to its specific reactivity profile as an acid halide. Its ability to selectively N-dealkylate tertiary amines distinguishes it from other chloroformates that may not exhibit this level of specificity or reactivity towards nitrogen-containing compounds. Additionally, its hazardous nature necessitates careful handling, making it a subject of interest in safety studies within chemical laboratories .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.15%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (11.11%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (83.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

50893-53-3

Wikipedia

1-chloroethyl chloroformate

Dates

Modify: 2023-08-15
Fehrentz et al. Optical control of L-type Ca2+ channels using a diltiazem photoswitch. Nature Chemical Biology, doi: 10.1038/s41589-018-0090-8, published online 16 July 2018

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